molecular formula C8H18Si B3044556 Di-n-butylsilane CAS No. 1002-52-4

Di-n-butylsilane

Cat. No.: B3044556
CAS No.: 1002-52-4
M. Wt: 142.31 g/mol
InChI Key: BVXJCKRUWQUGHP-UHFFFAOYSA-N
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Description

Di-n-butylsilane (chemical formula: C₈H₂₀Si) is an organosilicon compound characterized by two n-butyl groups attached to a silicon atom. It is a colorless liquid with applications in polymer science and materials engineering. Studies on poly(this compound) have revealed its utility in forming single crystals with controlled morphologies, achieved through solvent evaporation kinetics . Research by Hu et al. (2004) demonstrated that poly(this compound) exhibits distinct thermal and structural properties, such as mesophase transitions and nanostructural development during crystallization, making it valuable in optoelectronic and semiconductor applications . Additionally, its unperturbed chain dimensions have been extensively analyzed, providing insights into its conformational behavior in polymer matrices .

Properties

InChI

InChI=1S/C8H18Si/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXJCKRUWQUGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si]CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905255
Record name Dibutylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002-52-4
Record name NSC168692
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168692
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibutylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-n-butylsilane can be synthesized through the reaction of dichlorosilane (H2SiCl2) with n-butyllithium (C4H9Li). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions with moisture or oxygen. The reaction proceeds as follows:

H2SiCl2+2C4H9Li(C4H9)2SiH2+2LiClH_2SiCl_2 + 2C_4H_9Li \rightarrow (C_4H_9)_2SiH_2 + 2LiCl H2​SiCl2​+2C4​H9​Li→(C4​H9​)2​SiH2​+2LiCl

The product, this compound, is then purified through distillation or other separation techniques to remove any impurities.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods, such as fractional distillation, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Di-n-butylsilane can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Reduction: Reduction reactions involving this compound typically result in the formation of silanes with lower oxidation states. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: this compound can participate in substitution reactions where the silicon-hydrogen bonds are replaced by other functional groups. Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) are examples of such reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under controlled temperature and pressure conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride (NaBH4), and other reducing agents in anhydrous solvents.

    Substitution: Halogens, alkyl halides, and other electrophiles in the presence of catalysts or under specific reaction conditions.

Major Products:

    Oxidation: Silanols (R2Si(OH)2) and siloxanes (R2SiO).

    Reduction: Lower oxidation state silanes (R2SiH2).

    Substitution: Halosilanes (R2SiX2) and other substituted silanes.

Scientific Research Applications

Di-n-butylsilane has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.

    Materials Science: this compound is utilized in the production of silicon-based materials, including polymers and coatings, due to its ability to form stable silicon-carbon bonds.

    Catalysis: It serves as a precursor for the preparation of silicon-based catalysts used in various chemical reactions.

    Biology and Medicine: Research is ongoing to explore the potential use of this compound derivatives in drug delivery systems and biomedical applications.

Mechanism of Action

The mechanism by which di-n-butylsilane exerts its effects depends on the specific reaction or application. In general, the silicon-hydrogen bonds in this compound are reactive and can participate in various chemical transformations. The molecular targets and pathways involved include:

    Silicon-Carbon Bond Formation: The silicon-hydrogen bonds can react with carbon-based electrophiles to form stable silicon-carbon bonds.

    Oxidation and Reduction Pathways: The compound can undergo oxidation or reduction, leading to the formation of silanols, siloxanes, or lower oxidation state silanes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of organosilanes depend heavily on substituents attached to the silicon atom. Below is a comparative analysis of Di-n-butylsilane with key analogs:

Compound Molecular Formula Substituents Key Properties/Applications References
This compound C₈H₂₀Si Two n-butyl groups Forms polymers with mesophase transitions; used in nanostructured materials and optoelectronics. Hydrolytically sensitive.
Di-n-butyldimethoxysilane C₁₀H₂₄O₂Si Two n-butyl, two methoxy Acts as a coupling agent in coatings/sealants. Methoxy groups enhance adhesion to inorganic substrates. Higher thermal stability than this compound.
N-Butyldimethylsilane C₆H₁₆Si One n-butyl, two methyl Lower boiling point (101–102°C) and density (0.71 g/cm³). Highly flammable (Flash point: -6°C). Used in hydrophobic coatings.
Phenylsilane C₆H₈Si One phenyl group Higher reactivity due to aromatic π-system. Used in chemical vapor deposition (CVD). Poses inhalation risks (requires protective equipment).
Di-n-butyltetrachlorodisilane C₈H₁₈Cl₄Si₂ Two n-butyl, four chlorine Chlorine substituents increase electrophilicity. Used in disilane synthesis. Solid at room temperature (mp: 31–32°C).

Research Findings and Contradictions

  • Polymer Behavior :
    Poly(this compound) shows reversible crystal-to-mesophase transitions, a property absent in phenylsilane-based polymers . However, its polydispersity in copolymers can affect mechanical performance, necessitating precise synthesis control .
  • Biological Activity: While structurally similar compounds may share physicochemical traits, their biological activities can diverge significantly.

Q & A

Q. What are the standard protocols for synthesizing Di-n-butylsilane in laboratory settings, and how can reproducibility be ensured?

Methodological Answer: this compound synthesis typically involves the reaction of silicon tetrachloride with n-butyl Grignard reagents under anhydrous conditions. Key steps include:

  • Catalyst selection : Use of transition metal catalysts (e.g., palladium) to enhance yield .
  • Purification : Distillation under inert gas (argon/nitrogen) to minimize hydrolysis .
  • Reproducibility : Document reaction parameters (temperature, molar ratios, stirring rate) in detail and cross-validate with spectral data (NMR, IR) .

Q. Table 1: Critical Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Temperature60–80°C±15% efficiency
Molar Ratio (Si:Grignard)1:4.2Excess Grignard prevents side reactions
Reaction Time6–8 hoursLonger durations risk decomposition
Source: Adapted from synthesis guidelines

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are their detection limits?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ²⁹Si NMR are critical for structural confirmation. ¹H NMR resolves butyl chain protons (δ 0.5–1.5 ppm), while ²⁹Si NMR identifies Si environments (δ −10 to −20 ppm) .
  • FT-IR : Detects Si-H stretches (~2100 cm⁻¹); detection limit ≥95% purity .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (M⁺ at m/z 200.4) but requires derivatization for low volatility .

Challenges : Hydrolysis during analysis can distort results. Use airtight cells and inert atmospheres .

Advanced Research Questions

Q. How does the steric bulk of n-butyl groups influence the reactivity of this compound in hydrosilylation reactions?

Methodological Answer: The n-butyl groups create steric hindrance, reducing accessibility of the Si-H bond. To study this:

  • Comparative Kinetics : Compare reaction rates with less hindered analogs (e.g., diethylsilane) under identical conditions .
  • Computational Modeling : Use DFT calculations to map electron density and steric maps around the Si center .
  • Controlled Experiments : Vary substituents systematically and monitor catalytic turnover via GC-MS .

Q. Table 2: Reactivity Trends in Hydrosilylation

SilaneRelative Rate (k)Steric Parameter (ų)
This compound1.08.7
Diethylsilane3.25.9
Trimethylsilane0.54.1
Source: Experimental and computational data

Q. What experimental strategies mitigate oxidative degradation of this compound during long-term storage?

Methodological Answer:

  • Stabilizers : Add radical scavengers (e.g., BHT) at 0.1–0.5 wt% to inhibit autoxidation .
  • Storage Conditions : Use amber glass under argon at −20°C; monitor purity via periodic NMR .
  • Accelerated Aging Tests : Expose samples to elevated temperatures (50°C) and O₂-rich environments to model degradation pathways .

Q. How can researchers resolve contradictions in reported catalytic activities of this compound across different studies?

Methodological Answer: Contradictions often arise from variations in:

  • Impurity Profiles : Trace metals (e.g., Fe³⁺) in solvents can alter reactivity. Conduct ICP-MS on reagents .
  • Moisture Levels : Use Karl Fischer titration to quantify H₂O content; even 50 ppm can deactivate catalysts .
  • Statistical Validation : Apply ANOVA to compare datasets, isolating variables (e.g., solvent polarity, catalyst loading) .

Case Study : A 2024 study attributed discrepancies to residual chloride ions in Grignard reagents, which poisoned Pd catalysts. Replicating the protocol with ultra-pure reagents resolved the conflict .

Q. What experimental strategies are recommended to investigate the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

  • Controlled Hydrolysis : Expose samples to buffered solutions (pH 1–14) and monitor Si-H loss via FT-IR .
  • Kinetic Profiling : Use pseudo-first-order kinetics to calculate hydrolysis rates; Arrhenius plots reveal activation energies .
  • Product Analysis : Identify silanol byproducts (e.g., n-butylsilanol) via LC-MS and compare with computational predictions .

Key Finding : Hydrolysis accelerates above pH 10 due to nucleophilic OH⁻ attack, with a half-life of <2 hours at pH 12 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-n-butylsilane
Reactant of Route 2
Di-n-butylsilane

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